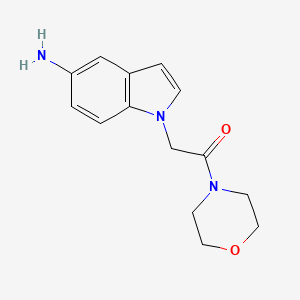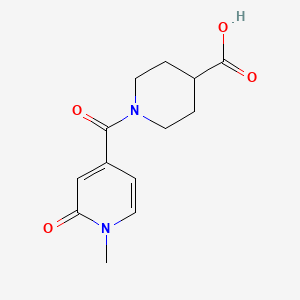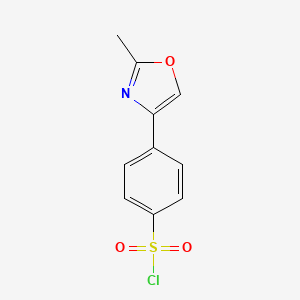
N-(Pyridin-2-ylmethyl)pyridin-3-amin
Übersicht
Beschreibung
N-(pyridin-2-ylmethyl)pyridin-3-amine is a useful research compound. Its molecular formula is C11H11N3 and its molecular weight is 185.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(pyridin-2-ylmethyl)pyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(pyridin-2-ylmethyl)pyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
N-(Pyridin-2-ylmethyl)pyridin-3-amin: wird in organischen Synthesereaktionen eingesetzt, insbesondere bei der Bildung von N-(Pyridin-2-yl)amiden und 3-Bromoimidazo[1,2-a]pyridinen aus α-Bromketonen und 2-Aminopyridin unter verschiedenen Reaktionsbedingungen .
Medizinische Chemie
In der medizinischen Chemie wird diese Verbindung zur Synthese verschiedener pharmakologisch aktiver Moleküle eingesetzt. Ihre Derivate können als Komplexbildner für verschiedene Metallionen fungieren, was bei der Entwicklung neuer Medikamente wichtig ist .
Kristallographie
Die Verbindung ist auch in kristallographischen Studien von Bedeutung. Ihre Kristallstruktur wurde durch Einkristall-Röntgenbeugung aufgeklärt, was zum Verständnis der molekularen Konformationen und Wechselwirkungen beiträgt .
Eigenschaften
IUPAC Name |
N-(pyridin-2-ylmethyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-2-7-13-11(4-1)9-14-10-5-3-6-12-8-10/h1-8,14H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELQXGHMMBRMDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101294704 | |
| Record name | N-3-Pyridinyl-2-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101294704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
227017-97-2 | |
| Record name | N-3-Pyridinyl-2-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=227017-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-3-Pyridinyl-2-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101294704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-(pyridin-2-ylmethyl)pyridin-3-amine contribute to the formation of helical structures in silver(I) coordination polymers?
A: N-(pyridin-2-ylmethyl)pyridin-3-amine (L1) acts as a flexible unsymmetrical bis(pyridyl) ligand, providing two nitrogen donor atoms for coordination with silver(I) ions. [] This bridging action, combined with the ligand's flexibility, allows for the generation of helical chains in the resulting coordination polymers. Interestingly, L1 can adopt different conformations (cis-trans or trans-trans) within these structures, further influencing the helical arrangement. []
Q2: What is the influence of different counterions on the luminescent properties of coordination polymers incorporating N-(pyridin-2-ylmethyl)pyridin-3-amine?
A: Research shows that the choice of counterion can significantly impact the solid-state luminescent properties of these coordination polymers. For instance, complexes containing perchlorate anions (ClO4-) exhibit stronger luminescence intensities compared to those with nitrate anions (NO3-). [] This difference highlights the role of counterions in influencing the electronic environment and energy transfer processes within the coordination framework, ultimately impacting luminescence.
Q3: Can N-(pyridin-2-ylmethyl)pyridin-3-amine form coordination complexes with other metal ions besides silver(I)?
A: Yes, research demonstrates the ability of N-(pyridin-2-ylmethyl)pyridin-3-amine to coordinate with other metal centers. For example, a study reports the formation of a binuclear complex with silver(I) where the ligand bridges two Ag(I) ions, creating a 16-membered cyclic dimer. [] This example illustrates the versatility of N-(pyridin-2-ylmethyl)pyridin-3-amine in constructing diverse coordination architectures with different metal ions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(aminocarbamothioyl)amino]-N-methylacetamide](/img/structure/B1517494.png)


![4-[2-Amino-4-(trifluoromethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B1517503.png)
![4-{[(4-Bromophenyl)sulfanyl]methyl}aniline](/img/structure/B1517504.png)





![{3-Ethoxy-2-[(5-methyl-1,2-oxazol-3-yl)methoxy]phenyl}methanol](/img/structure/B1517511.png)
![3-[(3-Aminopyridin-4-yl)sulfanyl]propan-1-ol](/img/structure/B1517513.png)


